4H-1,4-Benzothiazine, 3-(4-nitrophenyl)-
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Overview
Description
4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is often carried out under basic conditions using sodium hydroxide as a catalyst . Another method involves the use of 1,3-benzothiazolium cations and α-haloketones through ring expansion under ultrasonication .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazines depending on the reagents used.
Scientific Research Applications
4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anticancer, and antioxidant activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer properties are linked to the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share a similar core structure but differ in the position and nature of substituents.
Phenothiazines: These compounds have a similar benzothiazine core and are known for their antipsychotic properties.
Uniqueness: 4H-1,4-Benzothiazine, 3-(4-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent .
Properties
CAS No. |
501001-63-4 |
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Molecular Formula |
C14H10N2O2S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-4H-1,4-benzothiazine |
InChI |
InChI=1S/C14H10N2O2S/c17-16(18)11-7-5-10(6-8-11)13-9-19-14-4-2-1-3-12(14)15-13/h1-9,15H |
InChI Key |
MHDOXUQVHKRIMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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